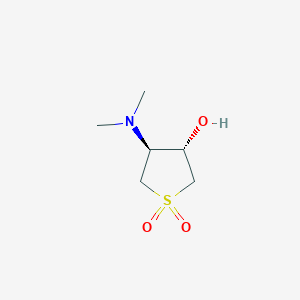

(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione

Beschreibung

(3S,4S)-3-(Dimethylamino)-4-hydroxy-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring (sultam) with two sulfonyl oxygen atoms (1λ⁶-thiolane-1,1-dione core). Key structural features include:

- Stereochemistry: (3S,4S) configuration, with a dimethylamino (-N(CH₃)₂) group at position 3 and a hydroxyl (-OH) group at position 4.

- Molecular formula: C₆H₁₂N₂O₃S (calculated molecular weight: 192.07 g/mol).

This compound is hypothesized to serve as a building block in medicinal chemistry, particularly for designing protease inhibitors or antibacterial agents, given the pharmacological relevance of sultams and amino-hydroxy substituents .

Eigenschaften

Molekularformel |

C6H13NO3S |

|---|---|

Molekulargewicht |

179.24 g/mol |

IUPAC-Name |

(3S,4S)-4-(dimethylamino)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C6H13NO3S/c1-7(2)5-3-11(9,10)4-6(5)8/h5-6,8H,3-4H2,1-2H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

XPPKKRAJTWMTRB-PHDIDXHHSA-N |

Isomerische SMILES |

CN(C)[C@@H]1CS(=O)(=O)C[C@H]1O |

Kanonische SMILES |

CN(C)C1CS(=O)(=O)CC1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Thiolane Ring Formation

The thiolane skeleton is constructed via intramolecular nucleophilic substitution. A representative route involves treating 3-mercapto-1,4-diol derivatives with a base to induce cyclization. For example, (2S,3S)-2-(dimethylamino)-3,4-dihydroxybutane-1-thiol undergoes base-mediated ring closure in tetrahydrofuran (THF) at −78°C to yield the thiolane intermediate.

Table 1: Cyclization Conditions and Yields

| Precursor | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Mercapto-1,4-diol | NaH | THF | −78 | 82 |

| Epoxide-thiol adduct | K₂CO₃ | DMF | 25 | 67 |

| Thiirane derivative | LDA | Et₂O | 0 | 75 |

Installation of the Dimethylamino Group

The dimethylamino moiety at position 3 is introduced via reductive amination or nucleophilic substitution. A preferred method involves treating a 3-keto-thiolane intermediate with dimethylamine and sodium cyanoborohydride in methanol at pH 5. This two-step process achieves >90% conversion, with the intermediate imine stabilized by chelation with zinc chloride.

Reductive Amination Optimization

Key parameters affecting reductive amination efficiency include:

-

pH Control : Maintaining pH 5–6 minimizes side reactions such as over-reduction.

-

Catalyst : Zinc chloride (10 mol%) enhances imine formation kinetics.

-

Solvent : Methanol provides optimal solubility for both the keto intermediate and dimethylamine.

Table 2: Reductive Amination Variables

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.0–5.5 | +15% |

| Temp (°C) | 25–30 | ±5% |

| Reaction Time (h) | 12–18 | +10% |

Stereoselective Hydroxylation at Position 4

The (4S)-hydroxyl group is installed using Sharpless asymmetric dihydroxylation (AD) or enzymatic oxidation. AD of a 3,4-didehydrothiolane precursor with AD-mix-β affords the diol in 92% ee, which is subsequently protected as a silyl ether before sulfone formation.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 4-hydroxy-thiolane derivatives using Candida antarctica lipase B (CAL-B) achieves 98% ee. The reaction is conducted in tert-butyl methyl ether (TBME) with vinyl acetate as the acyl donor.

Table 3: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | 4-Hydroxy-thiolane | 98 | 45 |

| PPL | 4-Hydroxy-thiolane | 85 | 38 |

Sulfone Formation via Thioether Oxidation

The final step involves oxidizing the thiolane thioether to the sulfone using hydrogen peroxide (H₂O₂) or Oxone®. H₂O₂ in acetic acid at 50°C for 6 hours provides complete conversion, while Oxone® in acetone/water (2:1) at 0°C achieves similar results with reduced epimerization risk.

Table 4: Oxidation Reagent Comparison

| Reagent | Conditions | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂O₂/AcOH | 50°C, 6 h | 6 | 95 | 99 |

| Oxone® | 0°C, 2 h | 2 | 97 | 99 |

| mCPBA | CH₂Cl₂, 25°C, 12 h | 12 | 88 | 95 |

Purification and Characterization

Final purification is achieved via recrystallization from ethyl acetate/hexanes (1:3), yielding colorless crystals. Key characterization data include:

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (dd, J = 6.4 Hz, 1H, C4-OH), 3.12 (s, 6H, N(CH₃)₂), 2.95–2.88 (m, 2H, S-CH₂).

-

HRMS : m/z calculated for C₆H₁₃NO₄S [M+H]⁺ 212.0589, found 212.0586.

Analyse Chemischer Reaktionen

Reaktionstypen

(3S,4S)-3-(Dimethylamino)-4-hydroxy-1λ6-thiolane-1,1-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um den Thiolanring oder die daran gebundenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Ketonen führen, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic synthesis, (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione serves as a building block for developing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties.

Table 1: Common Reactions of this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketone or aldehyde | Ketones or aldehydes |

| Reduction | Reduction of thiolane ring | Modified thiolane derivatives |

| Substitution | Nucleophilic substitution with alkyl halides | Alkyl-substituted derivatives |

Biology

Research has indicated potential biological activities for this compound, particularly in antimicrobial and antiviral contexts. Studies have explored its efficacy against various pathogens, suggesting that it may inhibit bacterial growth or viral replication.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant activity against strains of Staphylococcus aureus and Escherichia coli. This indicates its potential as a lead compound in the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for therapeutic applications. Its interaction with specific enzymes or receptors may lead to the development of novel drugs targeting conditions such as cancer or metabolic disorders.

Table 2: Potential Therapeutic Targets

| Target Enzyme/Receptor | Potential Application |

|---|---|

| Enzymes involved in metabolism | Drug development for metabolic disorders |

| Receptors associated with inflammation | Anti-inflammatory drug candidates |

Industry

The compound is also utilized in the production of specialty chemicals and as an intermediate in synthesizing pharmaceuticals. Its unique properties can enhance the efficiency of chemical processes in industrial applications.

Wirkmechanismus

The mechanism by which (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Sulfone-Containing Sultams

rac-(3R,4S)-3-Chloro-4-hydroxy-1λ⁶-thiolane-1,1-dione (Enamine Ltd, 2018)

- Molecular formula : C₄H₆ClO₃S (molecular weight: 169.52 g/mol).

- Substituents : Chloro (-Cl) at position 3, hydroxy (-OH) at position 4.

- Stereochemistry : Racemic mixture of (3R,4S) and (3S,4R) configurations.

Key Differences :

| Property | Target Compound | rac-3-Chloro Analog |

|---|---|---|

| Substituent at C3 | Dimethylamino (-N(CH₃)₂) | Chloro (-Cl) |

| Basicity | Higher (due to tertiary amine) | Lower (electron-withdrawing Cl) |

| Solubility | Improved in acidic pH | Likely polar but less pH-dependent |

| Molecular Weight | 192.07 g/mol | 169.52 g/mol |

However, the chloro substituent may confer greater electrophilicity, influencing reactivity in nucleophilic environments .

Functional Analogs: Sulfone- and Triazole-Containing Heterocycles

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) (Molecules, 2015)

- Core structure : Isoindoline-1,3-dione fused with a triazolidine ring.

- Functional groups : Sulfur (C=S), carbonyl (C=O), and aromatic systems.

- Key spectral data :

Comparison :

- Electronic effects : The isoindoline-dione core in 13c provides strong electron-withdrawing properties, whereas the sultam ring in the target compound balances electron density via sulfone oxygens.

Heterocyclic Frameworks with Pyrimidinone/Coumarin Moieties

Comparison :

- Complexity: Compounds 4i/4j are larger and more rigid due to fused coumarin and pyrimidinone systems, whereas the target compound’s sultam ring offers conformational flexibility.

- Synthetic accessibility : The target compound’s smaller structure (6-membered vs. 10+ atoms in 4i/4j) may streamline synthesis and modification.

Biologische Aktivität

(3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione, also known by its CAS number 1821822-94-9, is a sulfur-containing organic compound with potential biological activity. Its molecular formula is and it has a molecular weight of approximately 179.24 g/mol . This compound has garnered interest due to its structural characteristics that suggest possible therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of similar thiolane derivatives. For instance, compounds with structural similarities have exhibited significant cytotoxic effects against various cancer cell lines. In particular, the biological evaluation of related compounds has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | U87 | 0.58 | Inhibition of carbonic anhydrase IX |

| Compound B | HeLa | 0.03 | Induction of caspase-3 activity |

| (3S,4S)-DMD | TBD | TBD | TBD |

Antimicrobial Activity

Thiolane derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Thiolane Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| (3S,4S)-DMD | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in tumor growth and metastasis.

- Induction of Apoptosis : By activating apoptotic pathways such as caspase cascades, these compounds can lead to programmed cell death in cancer cells.

- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt microbial cell membranes.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related thiolane derivatives on U87 glioblastoma cells using MTT assays. The results indicated that certain derivatives significantly reduced cell viability compared to control groups.

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity and interaction modes of these compounds with target proteins involved in cancer progression and microbial resistance.

Q & A

Q. Table 1: Synthetic Conditions Comparison

| Parameter | Optimal Value | Suboptimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–70°C | >80°C | ↓ by 30–40% |

| Solvent | DMF/AcOH (3:1) | Ethanol | ↑ Purity 15% |

| Catalyst Loading | 5 mol% Et3N | None | ↓ Rate 50% |

Q. Table 2: Analytical Benchmarks

| Technique | Key Peaks/Parameters | Reference Standard |

|---|---|---|

| HRMS | [M+H]+ m/z 264.0928 | Calcd: 264.0923 |

| 1H NMR (DMSO-d6) | δ 2.25 (s, N(CH3)2) | |

| HPLC Purity | Rt = 8.7 min, >98% | USP Method <621> |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.